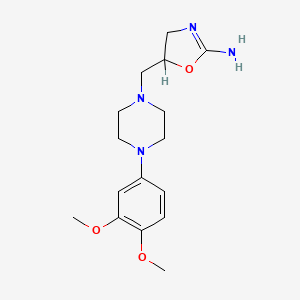
4,5-Dihydro-5-((4-(3,4-dimethoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-5-((4-(3,4-dimethoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine is a complex organic compound that belongs to the class of heterocyclic compounds It features an oxazole ring fused with a piperazine moiety, which is further substituted with a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-5-((4-(3,4-dimethoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a piperazine derivative and an oxazole precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods leverage automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of high-throughput screening and optimization of reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-5-((4-(3,4-dimethoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines or alcohols are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4,5-Dihydro-5-((4-(3,4-dimethoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-5-((4-(3,4-dimethoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazoline Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Isoxazole Derivatives: These compounds also feature an oxazole ring and are used in similar research applications.
Uniqueness
4,5-Dihydro-5-((4-(3,4-dimethoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine is unique due to its specific substitution pattern and the presence of both piperazine and oxazole rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various scientific investigations.
Properties
CAS No. |
144722-86-1 |
|---|---|
Molecular Formula |
C16H24N4O3 |
Molecular Weight |
320.39 g/mol |
IUPAC Name |
5-[[4-(3,4-dimethoxyphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C16H24N4O3/c1-21-14-4-3-12(9-15(14)22-2)20-7-5-19(6-8-20)11-13-10-18-16(17)23-13/h3-4,9,13H,5-8,10-11H2,1-2H3,(H2,17,18) |
InChI Key |
VOEJEBYLMKSOQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















